tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of “tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate” consists of a furo[3,2-b]pyridine core, which is a bicyclic system containing a furan ring fused with a pyridine ring. The compound also contains a carbamate group, which is an ester derived from carbamic acid .Scientific Research Applications
Control of Site of Lithiation
One application involves the control of the site of lithiation in pyridine derivatives, which is crucial for the synthesis of substituted derivatives. Lithiation, followed by reaction with electrophiles, offers a pathway to diverse substituted products, highlighting the role of such compounds in enabling selective synthetic transformations (Smith et al., 2013).
Palladium-Catalyzed Reactions
The compound has also been used in palladium-catalyzed three-component reactions, demonstrating its utility in switchable synthesis processes. These reactions afford a versatile method for creating complex molecules, including pyrroles and bicyclic analogues, showcasing the compound's application in the development of novel synthetic methodologies (Qiu, Wang, & Zhu, 2017).
Photoredox-Catalyzed Cascades
Moreover, it serves as a precursor in photoredox-catalyzed cascade reactions. This application exemplifies its role in photoredox chemistry, where it contributes to the development of novel pathways for assembling complex structures, such as 3-aminochromones, under mild conditions (Wang et al., 2022).
Enhancing Reductive Cleavage
The research also explores its utility in enhancing the reductive cleavage of aromatic carboxamides, presenting an efficient method for the cleavage of C(O)-N bonds under mild conditions. This application underlines the importance of such compounds in facilitating reductive cleavage reactions, offering a straightforward route to Boc-protected amines (Ragnarsson et al., 2001).
Inhibition of Tumor Growth and Metastasis
In the field of medicinal chemistry, derivatives of the core structure have been investigated for their potential in inhibiting tumor growth and metastasis. This highlights the compound's relevance in the development of therapeutic agents, particularly as inhibitors of topoisomerases, which are critical for DNA replication and cell division (Kwon et al., 2015).
properties
IUPAC Name |
tert-butyl N-(2,3-dihydrofuro[3,2-b]pyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)14-8-7-16-9-5-4-6-13-10(8)9/h4-6,8H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMKQDVFOHNLQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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